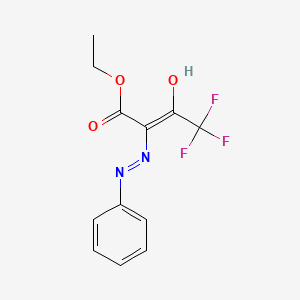
ethyl (2E)-4,4,4-trifluoro-3-oxo-2-(2-phenylhydrazin-1-ylidene)butanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4,4-Trifluoro-3-oxo-2-(phenylhydrazono)butyric acid ethyl ester is a chemical compound with the molecular formula C12H11F3N2O3. It is known for its unique structure, which includes a trifluoromethyl group, a phenylhydrazono group, and an ethyl ester group. This compound is used in various scientific research applications due to its distinctive chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,4-Trifluoro-3-oxo-2-(phenylhydrazono)butyric acid ethyl ester typically involves the reaction of ethyl 4,4,4-trifluoroacetoacetate with phenylhydrazine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
[ \text{C}_6\text{H}_5\text{NHNH}_2 + \text{C}_6\text{H}_7\text{F}3\text{O}3 \rightarrow \text{C}{12}\text{H}{11}\text{F}_3\text{N}_2\text{O}_3 + \text{H}_2\text{O} ]
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product.
化学反応の分析
Types of Reactions
4,4,4-Trifluoro-3-oxo-2-(phenylhydrazono)butyric acid ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the phenylhydrazono group to other functional groups.
Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
科学的研究の応用
4,4,4-Trifluoro-3-oxo-2-(phenylhydrazono)butyric acid ethyl ester is utilized in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein interactions.
Industry: The compound is used in the production of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of 4,4,4-Trifluoro-3-oxo-2-(phenylhydrazono)butyric acid ethyl ester involves its interaction with molecular targets such as enzymes and proteins. The trifluoromethyl group enhances the compound’s ability to interact with hydrophobic pockets in proteins, while the phenylhydrazono group can form hydrogen bonds with active sites. These interactions can inhibit enzyme activity or alter protein function, leading to various biological effects.
類似化合物との比較
Similar Compounds
Ethyl trifluoroacetoacetate: Similar in structure but lacks the phenylhydrazono group.
Ethyl 4,4-difluoro-3-oxobutanoate: Contains two fluorine atoms instead of three.
Ethyl 4,4,4-trifluoro-3-oxobutanoate: Similar but without the phenylhydrazono group.
Uniqueness
4,4,4-Trifluoro-3-oxo-2-(phenylhydrazono)butyric acid ethyl ester is unique due to the presence of both the trifluoromethyl and phenylhydrazono groups. This combination imparts distinct chemical properties, making it valuable for specific research applications that require these functionalities.
特性
分子式 |
C12H11F3N2O3 |
|---|---|
分子量 |
288.22 g/mol |
IUPAC名 |
ethyl (E)-4,4,4-trifluoro-3-hydroxy-2-phenyldiazenylbut-2-enoate |
InChI |
InChI=1S/C12H11F3N2O3/c1-2-20-11(19)9(10(18)12(13,14)15)17-16-8-6-4-3-5-7-8/h3-7,18H,2H2,1H3/b10-9+,17-16? |
InChIキー |
VIGVOIMFLWUOHS-JPLWISQNSA-N |
異性体SMILES |
CCOC(=O)/C(=C(/C(F)(F)F)\O)/N=NC1=CC=CC=C1 |
正規SMILES |
CCOC(=O)C(=C(C(F)(F)F)O)N=NC1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(1R,4R)-2-benzyl-7-bromo-6-methoxy-2-azabicyclo[2.2.1]heptane](/img/structure/B13811822.png)
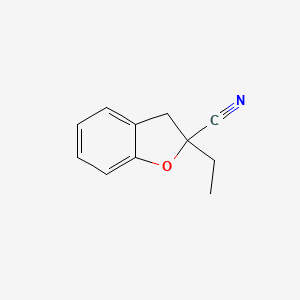
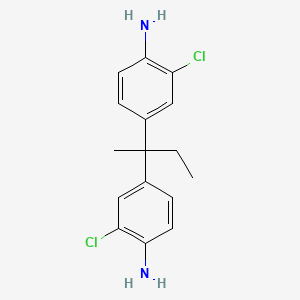
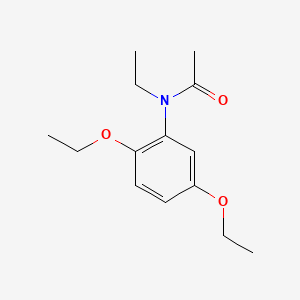


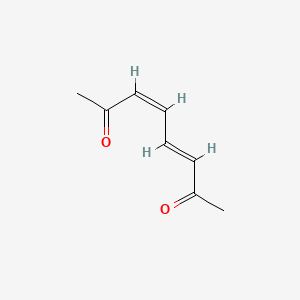
![Hexamethylendiamin-N,N-diessigsaeure Dihydrochloride; [(6-Amino-hexyl)-carboxymethyl-amino]-acetic Acid Dihydrochloride](/img/structure/B13811864.png)

![Methyl-[2-[2-[2-[2-(2-methylsulfonothioyloxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]-oxo-sulfanylidene-lambda6-sulfane](/img/structure/B13811879.png)
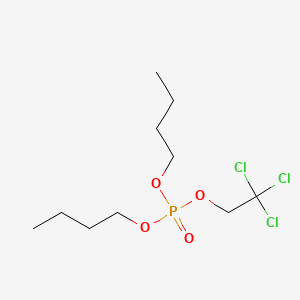
![9-methyltetracyclo[6.2.1.13,6.02,7]dodec-4-ene](/img/structure/B13811887.png)


